

Glaucogenin C mono-D-thevetoside CAS number and molecular weight

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Compound of Interest

Compound Name: *Glaucogenin C mono-D-thevetoside*

Cat. No.: *B1632537*

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In-Depth Technical Guide: Glaucogenin C mono-D-thevetoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of **Glaucogenin C mono-D-thevetoside**, a C21 steroidal glycoside. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Glaucogenin C mono-D-thevetoside is a naturally occurring steroid compound that has been isolated from the roots of plants such as *Cynanchum stauntonii* and *Vincetoxicum glaucescens*. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	849201-84-9	[1] [2] [3]
Molecular Formula	C28H40O9	[2] [3]
Molecular Weight	520.63 g/mol	[2]

Biological Activity: Cytotoxicity

Recent studies have begun to elucidate the biological activities of C21 steroidal glycosides isolated from *Cynanchum stauntonii*. Research has demonstrated that some of these compounds exhibit cytotoxic effects against various cancer cell lines. While specific studies focusing solely on **Glaucogenin C mono-D-thevetoside** are limited, a key study investigated the cytotoxic properties of a panel of five C21 steroidal glycosides isolated from *Cynanchum stauntonii*, which included **Glaucogenin C mono-D-thevetoside** (referred to as compound 4 in the study).

The study evaluated the inhibitory activities of these compounds against human lung carcinoma (A549), human hepatoma (HepG2), and murine breast cancer (4T1) cell lines. The results indicated that **Glaucogenin C mono-D-thevetoside** (compound 4) displayed notable inhibitory activity, particularly against the HepG2 cell line.^[1]

The quantitative data from these cytotoxicity assays are presented below.

Cell Line	IC ₅₀ (μM) of Glaucogenin C mono-D-thevetoside
A549 (Human Lung Carcinoma)	26.82
HepG2 (Human Hepatoma)	12.24
4T1 (Murine Breast Cancer)	44.12

Mechanism of Action: Induction of Apoptosis

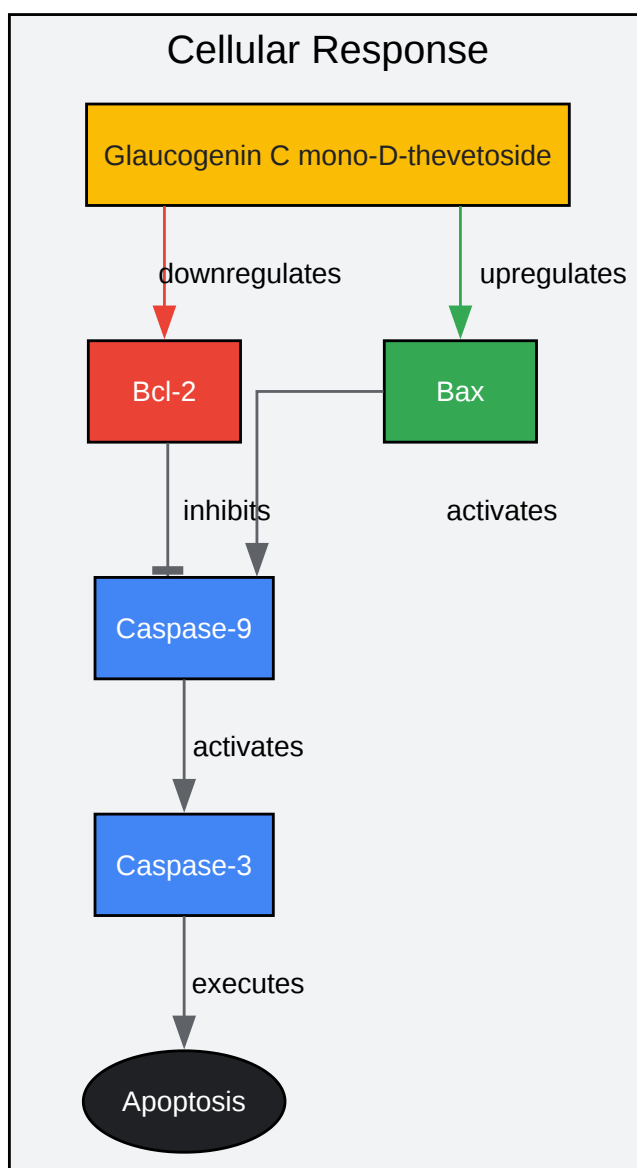
Further investigation into the mechanism underlying the cytotoxic effects of **Glaucogenin C mono-D-thevetoside** revealed its ability to induce apoptosis in HepG2 cells. The study demonstrated that treatment with this compound led to:

- **Cell Cycle Arrest:** It induced G1 phase arrest in the cell cycle of HepG2 cells.^[1]
- **Modulation of Apoptotic Proteins:** The compound upregulated the expression of key pro-apoptotic proteins, including caspases-3 and -9, as well as Bax. Concurrently, it downregulated the expression of the anti-apoptotic protein Bcl-2.^[1]

This evidence suggests that **Glaucogenin C mono-D-thevetoside** exerts its cytotoxic effects by triggering the intrinsic apoptotic pathway.

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by **Glaucogenin C mono-D-thevetoside**.

Proposed Apoptotic Pathway of Glaucogenin C mono-D-thevetoside

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Caption: Apoptotic signaling pathway induced by **Glaucogenin C mono-D-thevetoside**.

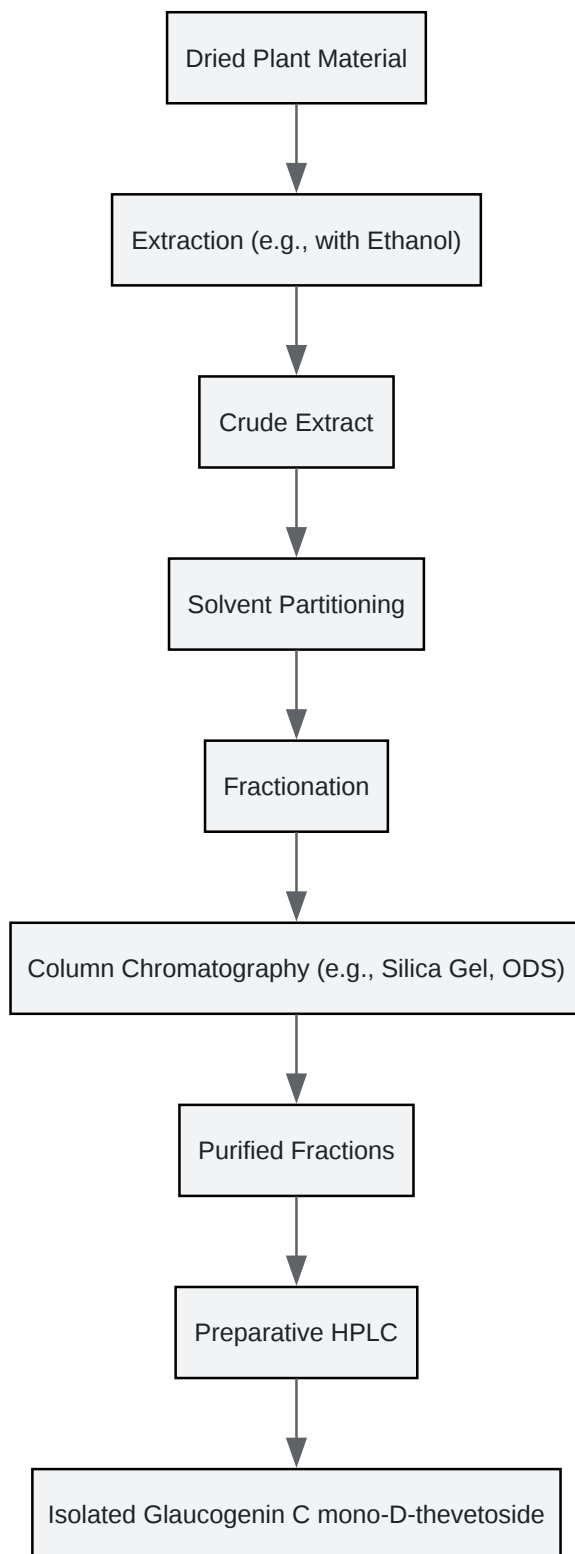
Experimental Protocols

This section details the methodologies employed in the key study that evaluated the cytotoxic activity of **Glaucogenin C mono-D-thevetoside**.

Isolation of Glaucogenin C mono-D-thevetoside

The isolation and purification of **Glaucogenin C mono-D-thevetoside** from *Cynanchum stauntonii* involved standard phytochemical techniques. While the specific details of the extraction and isolation of this particular compound in the cited study are part of a larger group of compounds, a general workflow for isolating C21 steroidal glycosides is as follows:

General Isolation Workflow for C21 Steroidal Glycosides



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Caption: A generalized workflow for the isolation of C21 steroidal glycosides.

Cell Culture

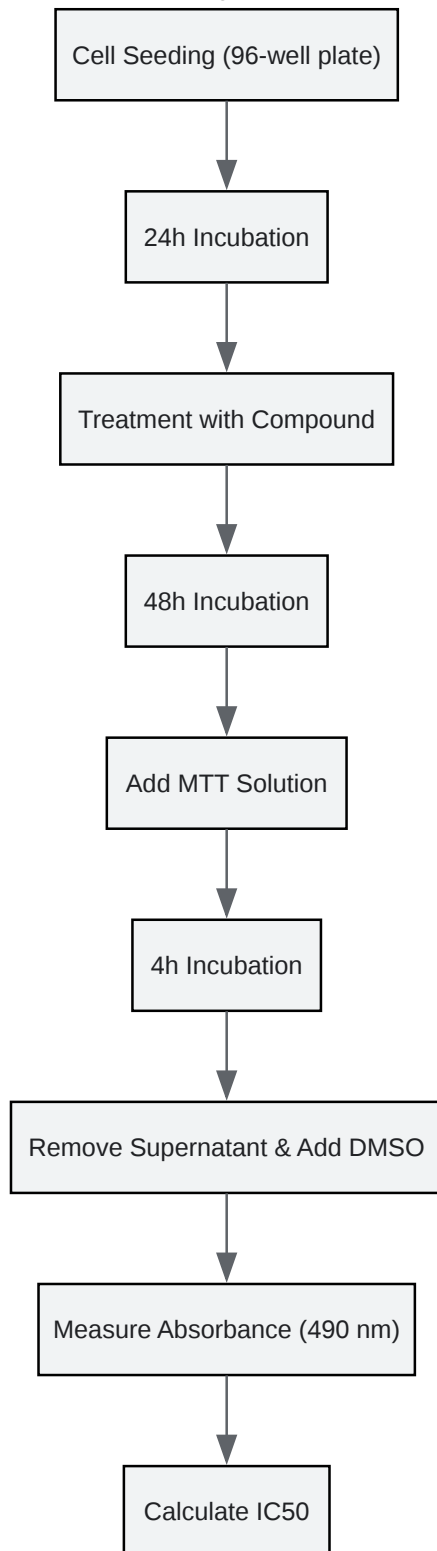
The human cancer cell lines A549, HepG2, and 4T1 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of **Glaucogenin C mono-D-thevetoside** was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The experimental steps are outlined below:

- **Cell Seeding:** Cells were seeded into 96-well plates at a density of 5×10^4 cells/mL and incubated for 24 hours.
- **Compound Treatment:** The cells were then treated with various concentrations of **Glaucogenin C mono-D-thevetoside** and incubated for an additional 48 hours.
- **MTT Addition:** After the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
- **Formazan Solubilization:** The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 490 nm using a microplate reader.
- **IC₅₀ Calculation:** The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

MTT Assay Workflow



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Caption: A workflow diagram of the MTT cytotoxicity assay.

Future Perspectives

The demonstrated cytotoxic and pro-apoptotic activities of **Glaucogenin C mono-D-thevetoside** in cancer cell lines suggest its potential as a lead compound for the development of novel anticancer agents.[1] Further research is warranted to explore its efficacy and safety in preclinical animal models, to fully elucidate its mechanism of action, and to investigate its structure-activity relationships. The broader class of C21 steroidal glycosides from *Cynanchum* species also represents a rich source for the discovery of new therapeutic agents.

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